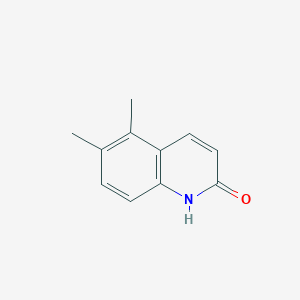

5,6-dimethyl-1H-quinolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

5,6-dimethyl-1H-quinolin-2-one |

InChI |

InChI=1S/C11H11NO/c1-7-3-5-10-9(8(7)2)4-6-11(13)12-10/h3-6H,1-2H3,(H,12,13) |

InChI Key |

JTOVKEBFUPDWGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=O)C=C2)C |

Origin of Product |

United States |

Historical Trajectory and Chemical Significance of the Quinolinone Heterocycle

The story of the quinoline (B57606) ring system, the parent structure of quinolinone, began in 1834 when it was first isolated from coal tar. nih.govnumberanalytics.com Its name, however, was derived later from "quinine," a well-known antimalarial drug isolated from the bark of the cinchona tree. numberanalytics.com This historical link to medicine foreshadowed the immense therapeutic potential that would be discovered within the broader family of quinoline derivatives. The quinolinone core, a bicyclic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring containing a carbonyl group, is a prominent feature in numerous natural products and synthetic compounds with a wide array of biological activities. nih.govresearchgate.net

The significance of the quinolinone heterocycle is underscored by its presence in a multitude of pharmacologically active agents. orientjchem.org These compounds have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and anti-HIV agents. nih.gov For instance, certain quinolin-2(1H)-one derivatives have been explored as potent inhibitors of cyclin-dependent kinase 5 (CDK5), a protein implicated in neurodegenerative disorders like Alzheimer's disease. researchgate.netnih.gov The versatility of the quinolinone scaffold allows for extensive chemical modification, enabling chemists to fine-tune its properties and develop new therapeutic agents. orientjchem.org

Rationale for Focused Academic Investigation of 5,6 Dimethyl 1h Quinolin 2 One and Its Structural Analogues

The specific substitution pattern of 5,6-dimethyl-1H-quinolin-2-one has garnered significant academic interest due to the influence of the methyl groups on the molecule's electronic and steric properties. The placement of these two methyl groups on the benzene (B151609) ring of the quinolinone core can significantly impact its biological activity and physical characteristics.

The rationale for this focused investigation stems from several key aspects:

Modulation of Biological Activity: The addition of methyl groups can alter the way the molecule interacts with biological targets. These seemingly simple additions can enhance binding affinity to enzymes or receptors, or conversely, introduce steric hindrance that blocks unwanted interactions. The study of this compound and its analogues allows researchers to probe these structure-activity relationships systematically.

Influence on Physicochemical Properties: Methyl groups can affect a molecule's solubility, lipophilicity, and metabolic stability. These properties are crucial for the development of effective drug candidates. By studying the 5,6-dimethyl substituted quinolinone, researchers can gain insights into how to optimize these parameters for improved therapeutic performance.

Synthetic Accessibility: The development of efficient synthetic routes to access this compound and its derivatives is a key area of research. acs.org The ability to readily synthesize a variety of analogues is essential for comprehensive biological evaluation and the discovery of lead compounds.

Overview of Current Research Trajectories and Objectives Within Chemical Sciences

Established Synthetic Pathways for Quinolin-2(1H)-one Core Construction

The construction of the fundamental quinolin-2(1H)-one ring system can be achieved through several reliable and well-established synthetic routes. These methods, primarily based on condensation and cyclization reactions, provide access to a wide array of substituted quinolinone derivatives.

Condensation reactions are a cornerstone of quinolinone synthesis, often involving the reaction of anilines with 1,3-dicarbonyl compounds or their equivalents. The Doebner-Miller reaction, for instance, utilizes the reaction of anilines with α,β-unsaturated carbonyl compounds to form quinolines. wikipedia.orgsynarchive.com This acid-catalyzed process is a versatile method for accessing the quinoline (B57606) core structure. wikipedia.org

Another prominent method is the Conrad-Limpach synthesis, which involves the condensation of anilines with β-ketoesters. wikipedia.orgscribd.com This reaction can be directed to yield either 4-hydroxyquinolines or 2-hydroxyquinolines (the tautomeric form of quinolin-2-ones), depending on the reaction conditions. The mechanism typically begins with the formation of a Schiff base from the aniline (B41778) and the β-ketoester's carbonyl group. wikipedia.org Subsequent thermal or acid-catalyzed cyclization and dehydration steps lead to the formation of the quinoline ring. wikipedia.orgnih.gov

The Knorr quinoline synthesis is a classic and highly effective method for preparing 2-hydroxyquinolines (quinolin-2-ones). drugfuture.comsynarchive.com This reaction proceeds by condensing a β-ketoanilide, which is formed from an aniline and a β-ketoester, under strong acidic conditions, typically using sulfuric acid or polyphosphoric acid (PPA). drugfuture.comwikipedia.org The reaction is an intramolecular electrophilic aromatic substitution, where the enol or enolate of the keto group attacks the activated aniline ring, followed by dehydration to yield the final quinolin-2-one product. wikipedia.org

Ring-closing or annulation strategies build the heterocyclic ring onto a pre-existing aromatic system. These methods often provide excellent control over regioselectivity. The Knorr synthesis, described above, can also be classified as a ring-closing annulation, as it involves the cyclization of a β-ketoanilide intermediate onto the aniline ring. wikipedia.org

The Conrad-Limpach synthesis similarly relies on a key thermal annulation step, where the Schiff base intermediate undergoes an electrocyclic ring closure at high temperatures (often around 250 °C) to form the heterocyclic ring. wikipedia.org The choice of a high-boiling, inert solvent is often critical to achieving high yields in this step. nih.gov

More modern approaches often employ metal catalysts to facilitate the ring-closing process under milder conditions. These reactions can involve intramolecular C-H activation or other cross-coupling cascades to form the quinolinone structure.

Targeted Synthesis of this compound and Precursors

The targeted synthesis of this compound logically employs the established Knorr quinoline synthesis. The key precursors for this reaction are 3,4-dimethylaniline (B50824) and a suitable β-ketoester, such as ethyl acetoacetate. The initial reaction between these precursors forms the intermediate ethyl 3-(3,4-dimethylphenylamino)crotonate. Subsequent intramolecular cyclization of this intermediate under strong acid catalysis yields the desired 5,6-dimethyl-4-methyl-1H-quinolin-2-one, a closely related derivative. To obtain the title compound without the 4-methyl group, a β-ketoester like diethyl malonate would be used, leading to a 4-hydroxy-quinolin-2-one intermediate that can be further processed.

The reaction sequence is as follows:

Formation of the Anilide/Enamine: 3,4-dimethylaniline reacts with the β-ketoester. This condensation can be performed at moderate temperatures.

Cyclization: The resulting anilide or enamine intermediate is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, and heated to induce intramolecular electrophilic cyclization, followed by dehydration to form the stable quinolin-2-one ring system. drugfuture.comwikipedia.org

The yield and purity of quinolin-2-ones prepared via the Knorr synthesis are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of acid catalyst, reaction temperature, and reaction time.

Acid Catalyst: While concentrated sulfuric acid is traditionally used, other acids like polyphosphoric acid (PPA) or triflic acid have been shown to be effective, sometimes leading to cleaner reactions and higher yields. wikipedia.org The amount of acid is also crucial; a large excess of PPA has been found to favor the formation of 2-hydroxyquinolines over 4-hydroxyquinoline (B1666331) isomers. wikipedia.org

Temperature: The cyclization step is typically endothermic and requires elevated temperatures. However, excessively high temperatures can lead to charring and the formation of undesired byproducts. The optimal temperature must be determined empirically for the specific substrate. The Conrad-Limpach reaction, for example, requires temperatures around 250 °C for the cyclization step. wikipedia.org

The following table illustrates a hypothetical optimization study for the acid-catalyzed cyclization step in a Knorr-type synthesis, demonstrating how varying conditions can impact product yield.

| Entry | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | H₂SO₄ | 100 | 4 | 65 |

| 2 | PPA | 100 | 4 | 78 |

| 3 | PPA | 120 | 2 | 85 |

| 4 | Triflic Acid | 100 | 2 | 90 |

Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign methods. iipseries.org The principles of green chemistry, such as using less hazardous solvents, improving atom economy, and employing energy-efficient processes, are being increasingly applied to the synthesis of quinoline derivatives. jptcp.com For the synthesis of this compound, this could involve replacing traditional high-boiling solvents like Dowtherm or mineral oil with more environmentally friendly alternatives or developing catalyst-free reaction conditions. nih.gov The use of water or ethanol (B145695) as a solvent, where possible, significantly improves the green profile of the synthesis. iipseries.org

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages such as drastically reduced reaction times, improved yields, and often cleaner reaction profiles. This technique can be readily applied to the synthesis of quinolin-2-ones.

For the targeted synthesis of this compound, the acid-catalyzed cyclization step of the Knorr synthesis is an ideal candidate for microwave irradiation. Heating the intermediate, ethyl 3-(3,4-dimethylphenylamino)crotonate, with an acid catalyst in a microwave reactor could potentially reduce the reaction time from several hours to mere minutes and may proceed at a lower bulk temperature, minimizing byproduct formation. This rapid, efficient heating makes microwave synthesis a highly attractive and sustainable alternative to conventional thermal methods for producing this and other substituted quinolin-2-one derivatives.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Solvent-Free Reaction Conditions

The use of solvent-free reaction conditions, often coupled with microwave irradiation, represents a significant advancement in the green synthesis of quinolinone derivatives. researchgate.netnih.govbenthamdirect.com This approach offers several advantages, including reduced reaction times, higher yields, and simplified work-up procedures, thereby minimizing the environmental impact associated with traditional solvent-based methods. nih.govresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. benthamdirect.comacs.org In the context of quinolinone synthesis, microwave irradiation can significantly shorten reaction times from hours to minutes and often leads to improved product yields. nih.gov For instance, the synthesis of various quinolinone derivatives has been successfully achieved under solvent-free microwave conditions, highlighting the efficiency and environmental benefits of this technique. researchgate.netnih.gov The combination of supported reagents and microwave irradiation under solvent-free conditions has also proven to be an effective strategy. nih.gov

The following table summarizes the advantages of solvent-free and microwave-assisted synthesis of quinolinones.

| Feature | Advantage | Reference |

| Reaction Time | Significant reduction, from hours to minutes | nih.gov |

| Yield | Often improved compared to conventional methods | nih.gov |

| Environmental Impact | Reduced waste due to the absence of solvents | researchgate.netnih.gov |

| Work-up | Simplified procedures | nih.gov |

While specific examples detailing the solvent-free synthesis of this compound are not abundant in the searched literature, the general principles and successes in the synthesis of analogous quinolinone structures strongly suggest its applicability. The K2CO3-promoted cyclization of N-aryl-β-bromo-α,β-unsaturated amides under microwave irradiation in dimethylformamide, a polar aprotic solvent, provides a relevant example of how such transformations can be facilitated, yielding quinolin-2(1H)-ones in high yields. nih.govacs.org

Biocatalytic Transformations

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of complex organic molecules. acs.org The use of enzymes offers high selectivity and mild reaction conditions, often leading to products with high purity. In the realm of quinolinone synthesis, enzymatic strategies are being explored to provide greener and more efficient routes. acs.org

One notable approach involves the use of oxidase enzymes. For example, horseradish peroxidase (HRP) has been utilized in a chemo-enzymatic cascade to convert N-cyclopropyl-N-alkylanilines into 2-quinolone derivatives. acs.org This process involves an initial HRP-catalyzed annulation/aromatization reaction, followed by a chemical oxidation step. acs.org While this specific methodology has been demonstrated for a range of 2-quinolone derivatives, its direct application to the synthesis of this compound would depend on the availability of the corresponding N-cyclopropyl-N-(3,4-dimethylphenyl)aniline precursor.

Monoamine oxidase (MAO-N) biocatalysts have also been employed for the synthesis of quinolines from 1,2,3,4-tetrahydroquinolines. acs.org Computational studies have indicated that both steric and electronic properties of the substrate can influence the efficiency of the MAO-N biotransformation. acs.org For instance, methyl-substituted tetrahydroquinolines have shown varying degrees of conversion, with substitution at the C6 position yielding good results. acs.org This suggests that a biocatalytic approach to this compound could be feasible, starting from the appropriately substituted tetrahydroquinoline.

The development of these biocatalytic methods highlights the potential for producing quinolinones in a more environmentally friendly manner, although further research is needed to specifically tailor these systems for the synthesis of this compound.

Photocatalysis in Quinolinone Synthesis

Visible light photocatalysis has gained significant traction as a green and sustainable tool in organic synthesis. researchgate.netrsc.org This methodology utilizes light energy to drive chemical reactions, often under mild conditions and with high selectivity. rsc.org In the context of quinolinone synthesis, photocatalytic approaches offer novel and efficient pathways to this important class of heterocycles. researchgate.netrsc.org

One innovative strategy involves the visible light-mediated synthesis of quinolin-2(1H)-ones from readily available quinoline-N-oxides. researchgate.netrsc.org This method is highly atom-economical, proceeds with low catalyst loading, and produces high yields of the desired product without the formation of undesirable by-products. researchgate.netrsc.org The reaction is scalable, demonstrating its potential for practical applications. rsc.org

Another photocatalytic approach involves the use of a dual-catalyst system for the synthesis of quinolines from anilines and aldehydes. acs.org While this method primarily yields quinolines, it underscores the potential of photocatalysis in constructing the core quinoline framework. Furthermore, visible light-induced cascade reactions of N-arylcinnamamides have been developed for the synthesis of functionalized 3,4-dihydroquinolin-2(1H)-ones. mdpi.com For instance, the reaction of N-phenylcinnamamide with benzoic acid in the presence of a photocatalyst can yield the corresponding trans-dihydroquinolin-2-one. mdpi.com

The application of photocatalysis extends to the degradation of quinolones as well, showcasing the versatility of this technology in both the synthesis and environmental remediation of these compounds. nih.gov While direct photocatalytic synthesis of this compound is not explicitly detailed in the provided results, the successful synthesis of various quinolinone and quinoline derivatives using these methods suggests a promising avenue for future research. researchgate.netrsc.orgacs.org

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous flow processing, has become an increasingly important technique in the manufacturing of fine chemicals and active pharmaceutical ingredients (APIs). nih.govlonza.comyoutube.com This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, greater process control, and the potential for seamless integration of multiple reaction steps. nih.govlonza.comnih.gov

The application of flow chemistry to the synthesis of heterocyclic compounds, including quinolines and their derivatives, is a growing area of research. nih.gov The ability to perform reactions under high pressure and temperature in a controlled manner allows for accelerated reaction rates and can enable transformations that are difficult to achieve in batch reactors. youtube.com

Furthermore, flow chemistry can be combined with other advanced technologies, such as photochemistry and electrochemistry, to create highly efficient and sustainable manufacturing processes. wikipedia.org The integration of in-line analytical techniques allows for real-time monitoring and optimization of the reaction, leading to improved product quality and consistency. youtube.com As the pharmaceutical industry continues to embrace continuous manufacturing, the development of flow-based routes to key intermediates like this compound is a logical and promising direction. nih.govlonza.com

Post-Synthetic Functionalization and Derivatization of this compound

The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of derivatives with potential applications in various fields. Post-synthetic functionalization allows for the introduction of different substituents at various positions on the quinolinone ring system, enabling the fine-tuning of its chemical and biological properties.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The aromatic rings of the this compound scaffold are susceptible to both electrophilic and nucleophilic substitution reactions, providing avenues for further diversification. The electron-donating nature of the methyl groups and the lactam functionality influences the regioselectivity of these reactions.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur primarily on the benzene (B151609) ring of the quinolinone system. The directing effects of the existing substituents would guide the incoming electrophile to specific positions.

Nucleophilic aromatic substitution (SNA_r) reactions, on the other hand, typically require the presence of a good leaving group, such as a halogen, on the aromatic ring. For instance, a halo-substituted derivative of this compound could undergo nucleophilic substitution with various nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functional groups. The synthesis of various substituted quinoline derivatives through nucleophilic substitution on dihaloquinolines has been reported, demonstrating the feasibility of this approach. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are particularly valuable for the functionalization of heterocyclic compounds like this compound. To utilize these reactions, a halo-substituted derivative of this compound (e.g., bromo- or iodo-) would typically be required as a starting material.

Suzuki Coupling: The Suzuki reaction, which involves the coupling of an organoboron compound with an organohalide, is a widely used method for the formation of C-C bonds. researchgate.netusd.eduusd.edu A halo-substituted this compound could be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups. researchgate.net The synthesis of arylated quinolines via Suzuki coupling has been demonstrated, highlighting the utility of this reaction for modifying the quinoline scaffold. researchgate.net

Heck Reaction: The Heck reaction enables the coupling of an aryl or vinyl halide with an alkene to form a new C-C bond with trans selectivity. organic-chemistry.orgyoutube.comyoutube.com This reaction could be employed to introduce alkenyl substituents onto the this compound core. The palladium-catalyzed Heck reaction has been utilized in the synthesis of various quinoline and quinolone derivatives. rsc.orgresearchgate.netnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, providing access to alkynyl-substituted compounds. researchgate.netajouronline.comlibretexts.orgacs.org This reaction would allow for the introduction of an alkyne moiety onto the this compound scaffold, which can serve as a versatile handle for further transformations. The Sonogashira coupling has been successfully applied to the functionalization of various quinoline derivatives. researchgate.netajouronline.com

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. scienceopen.comorganic-chemistry.orgias.ac.inresearchgate.netwikipedia.org This reaction would be instrumental in introducing a wide range of amino groups to the this compound core, starting from a halo-substituted precursor. ias.ac.inresearchgate.net This method is known for its broad substrate scope and functional group tolerance. wikipedia.org

The following table provides a summary of these key cross-coupling reactions and their potential application to the derivatization of this compound.

| Reaction | Reactants | Product | Catalyst System (Typical) | Reference |

| Suzuki Coupling | Halo-quinolinone + Boronic Acid/Ester | Aryl/Vinyl-quinolinone | Pd catalyst, Base | researchgate.netnih.gov |

| Heck Reaction | Halo-quinolinone + Alkene | Alkenyl-quinolinone | Pd catalyst, Base | organic-chemistry.orgrsc.org |

| Sonogashira Coupling | Halo-quinolinone + Terminal Alkyne | Alkynyl-quinolinone | Pd catalyst, Cu(I) co-catalyst, Base | researchgate.netajouronline.comunisa.ac.za |

| Buchwald-Hartwig Amination | Halo-quinolinone + Amine | Amino-quinolinone | Pd catalyst, Ligand, Base | scienceopen.comorganic-chemistry.orgias.ac.in |

These advanced synthetic methodologies provide a powerful toolkit for the synthesis and derivatization of this compound, enabling the creation of novel compounds with tailored properties for a wide range of applications.

Multi-Component Reactions (MCRs) for Diverse Derivative Libraries

Multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecular scaffolds, including quinoline derivatives, by combining three or more reactants in a single step. nih.gov These reactions are advantageous due to their high atom economy and the ability to generate diverse libraries of compounds from readily available starting materials. nih.gov

A search of the existing literature did not yield specific examples of multi-component reactions designed for or applied to the synthesis of this compound or its direct derivatives. General MCRs for the synthesis of the broader quinolin-2-one core often involve the condensation of anilines, active methylene (B1212753) compounds, and a carbonyl source. For instance, a trityl chloride-catalyzed reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil (B104193) has been used to produce pyrimido[4,5-b]quinolines. nih.gov Another approach involves the reaction of aryl aldehydes, dialkylmalonates, a nitrile or cyanoacetate, and an ammonium (B1175870) source to form 2-piperidinone derivatives, a related heterocyclic core. nih.gov

While these methods demonstrate the power of MCRs in heterocyclic synthesis, their applicability to a substrate like 3,4-dimethylaniline (a logical precursor to this compound) has not been explicitly documented. The electronic and steric effects of the two methyl groups could influence the reactivity and regioselectivity of such reactions, necessitating specific optimization that has not been reported.

Stereoselective and Asymmetric Synthesis of Chiral this compound Analogues

The development of stereoselective and asymmetric syntheses is crucial for accessing chiral molecules with specific biological activities. This is particularly relevant for quinolinone derivatives, which are known to exhibit a range of pharmacological properties.

Our literature survey found no published methods for the stereoselective or asymmetric synthesis of chiral analogues of this compound. Research in the asymmetric synthesis of related heterocyclic systems is ongoing. For example, catalytic enantioselective reactions of para-quinone methides have been developed using various chiral catalysts to produce a range of chiral products. nih.gov Additionally, one-pot enantioselective catalytic syntheses of 2-pyrazolines from β-substituted enones and hydrazines have been reported, demonstrating the potential for creating chiral heterocycles. nih.gov

These examples highlight the types of catalytic systems that could potentially be adapted for the asymmetric synthesis of chiral derivatives of this compound. However, without specific studies, the substrate tolerance, and the expected enantioselectivity for a 5,6-dimethyl substituted quinolinone precursor remain unknown.

Late-Stage Functionalization Strategies

Late-stage functionalization is a powerful tool in medicinal chemistry, allowing for the direct modification of a complex molecule at a late step in its synthesis to generate a library of analogues for structure-activity relationship studies. C-H activation is a common strategy for late-stage functionalization.

There is no specific literature describing the late-stage functionalization of this compound. Research on the late-stage C-H alkylation of heterocycles and quinones using 1,4-dihydropyridines as radical precursors under mild, metal-free conditions has been reported. nih.gov This method has been applied to complex pharmaceutical agents, indicating its potential broad applicability. nih.gov Furthermore, palladium-catalyzed intramolecular C-H activation has been employed in the synthesis of quinolin-2(1H)-ones from N-aryl-β-bromo-α,β-unsaturated amides. acs.org

These general methodologies for C-H functionalization of heterocyclic compounds could theoretically be applied to this compound. The positions on the quinolinone ring most amenable to such functionalization would depend on the specific reaction conditions and the directing effects of the existing substituents. However, no such studies have been published to date.

Tautomeric Equilibrium and Aromaticity Considerations

The structure of this compound is subject to tautomerism, a form of constitutional isomerism where isomers are in equilibrium and readily interconvert. libretexts.orglibretexts.org Specifically, it exists in a dynamic equilibrium between a lactam (keto) form and a lactim (enol) form.

For 2-quinolinone systems, the equilibrium overwhelmingly favors the lactam (keto) tautomer. libretexts.orgresearchgate.net This preference is largely due to the greater stability of the amide functionality within the ring compared to the iminol group of the lactim form. The presence of two methyl groups at the 5- and 6-positions does not significantly alter this fundamental equilibrium, which is dictated by the core heterocyclic structure.

Table 1: Tautomeric Forms of this compound

| Tautomer | Structure | IUPAC Name |

| Lactam (Keto) |  | This compound |

| Lactim (Enol) |  | 5,6-dimethylquinolin-2-ol |

Reaction Pathways and Kinetic Analysis of Derivatization Reactions

The derivatization of this compound can proceed through several reaction pathways, targeting the N-H group, the carbonyl function, or the aromatic carbocyclic ring. The presence of two electron-donating methyl groups on the benzene ring makes it more susceptible to electrophilic aromatic substitution compared to unsubstituted quinolin-2-one.

Kinetic analysis of such derivatization reactions allows for the elucidation of reaction mechanisms by studying reaction rates under varying conditions (e.g., concentration, temperature). For instance, in the derivatization of related quinoline compounds, reaction times and temperatures have been optimized to achieve maximum yield, with kinetic monitoring showing that reactions can be complete within minutes or may require longer periods depending on the reagents. nih.gov

Identification and Characterization of Reaction Intermediates

The elucidation of reaction pathways relies heavily on the identification of transient species. In electrophilic aromatic substitution on the benzene ring of the quinolinone scaffold, the key intermediate is a resonance-stabilized carbocation known as a σ-complex or arenium ion.

In reactions involving the lactam functionality, deprotonation of the N-H group by a base yields a resonance-stabilized anion, which can then be alkylated or acylated. Under strongly basic conditions, deprotonation of the α-carbon to the carbonyl can occur, forming an enolate, which is a key nucleophilic intermediate in many carbonyl reactions. libretexts.org Furthermore, syntheses of the quinolin-2-one core itself, for example, from o-isocyanostyrenes, have been shown to proceed through highly reactive isocyanate intermediates that undergo electrocyclization. oup.com Electrochemical reactions can proceed via radical-anion intermediates upon reduction at a cathode. nih.gov

Transition State Analysis and Energy Profiles

Understanding the energy landscape of a reaction is crucial for explaining its kinetics and selectivity. Transition state theory posits that reactants must pass through a high-energy transition state to become products. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling these transition states and mapping out the reaction's energy profile. youtube.comucsb.edu

For the oxidative hydroxylation of quinoline to quinolin-2-one, DFT calculations have been used to model the transition state within an enzyme active site, confirming its structure through the presence of a single imaginary frequency. nih.gov Such analyses provide the activation energy (the difference in energy between the reactants and the transition state), which is the primary determinant of the reaction rate. A plausible energy profile for a derivatization reaction would show the relative energies of the reactants, transition states, any intermediates, and the final products. researchgate.net For example, in a two-step electrophilic substitution, there would be two transition states and one intermediate (the σ-complex), with the first step typically being the rate-determining one with the higher activation energy.

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of quinolines involves the absorption of light to promote the molecule to an electronically excited state, unlocking reaction pathways not accessible under thermal conditions. Upon absorption of UV light, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). From here, it can either react, fluoresce back to the ground state, or undergo intersystem crossing (ISC) to a triplet excited state (T₁). nih.gov

The quinoline nucleus is known to undergo a variety of photochemical reactions, including dearomative cycloadditions with alkenes when complexed with a Lewis acid and activated by a photosensitizer. nih.gov These reactions proceed through the triplet excited state and involve complex multi-surface energy landscapes. nih.gov Other known photoreactions include C-H functionalization, such as hydroxyalkylation, which can proceed through a radical mechanism under reducing conditions. nih.gov

Table 2: Representative Photochemical Reactions of the Quinoline Core

| Reaction Type | Description | Reference |

| [4+2] Cycloaddition | Dearomative para-cycloaddition with alkenes, enabled by photosensitization of a Lewis acid-complexed quinoline. | nih.gov |

| C-H Functionalization | Visible-light-mediated hydroxyalkylation via acyl radical addition to the protonated quinoline ring. | nih.gov |

| Photorearrangement | Hofmann-Martius type rearrangement observed in certain CyHQ-caged dialkylanilines. | nih.gov |

The specific excited-state dynamics of this compound would be influenced by its substituents. The electron-donating methyl groups and the lactam functionality would alter the molecule's absorption and emission spectra compared to the parent quinoline. DFT calculations on substituted quinolines have been used to predict excitation energies and understand electronic transitions. rsc.org Studies on multipolar quinoline derivatives show that their photophysical properties can be tuned through structural modifications. researchgate.net

Redox Properties and Electrochemical Behavior

The electrochemical behavior of this compound is characterized by its ability to undergo both oxidation and reduction reactions. These redox properties can be investigated using techniques like cyclic voltammetry (CV), which measures the current response to a sweeping potential.

The quinoline scaffold can be electrochemically modified, for instance, through C-H thiolation, a process that involves the reduction of the quinoline at the cathode to form a reactive intermediate. rsc.org Studies on various quinoline derivatives have established a strong correlation between their chemical structure and their redox potentials. nih.gov For example, the presence of electron-donating groups, such as the dimethylamino group, has been shown to facilitate oxidation (lower oxidation potential), while making reduction more difficult (more negative reduction potential). nih.gov

Based on these principles, the two electron-donating methyl groups on the this compound ring are expected to lower its oxidation potential and increase its reduction potential compared to the unsubstituted quinolin-2-one. The redox potentials of related quinoid systems have been determined, providing a reference for the potential range in which these compounds are active. researchgate.net

Table 3: Redox Potentials of Selected Quinoline-Related Compounds

| Compound/System | Redox Couple | Potential (V vs. NHE) | Method | Reference |

| Cobalt Complex with 2PyN2Q Ligand | Co(II)/Co(I) | -0.96 | CV | acs.org |

| Cobalt Complex with 2PyN2Q Ligand | Co(III)/Co(II) | +0.519 | CV | acs.org |

| Protonated 6,7-dimethoxyisoquinoline | Reduction | -1.32 (vs SCE) | CV | nih.gov |

| Gold Nanocluster Au16-F | Reduction (R1) | -1.63 | DPV | acs.org |

| Gold Nanocluster Au16-F | Oxidation (O1) | -0.25 | DPV | acs.org |

Note: Potentials are provided as reported in the literature with their respective reference electrodes (NHE: Normal Hydrogen Electrode, SCE: Saturated Calomel Electrode). The 2PyN2Q ligand contains quinoline moieties.

Radical Chemistry Involving the this compound Scaffold

Free radicals are highly reactive species with an unpaired electron, and they can participate in various reactions with aromatic systems. libretexts.orgfrontierspartnerships.org The quinoline nucleus, particularly when protonated and thus electron-deficient, is susceptible to attack by nucleophilic radicals in a reaction known as the Minisci reaction. nih.govresearchgate.net This allows for direct C-H functionalization, typically at the C2 or C4 positions. iust.ac.ir For this compound, radical attack would likely be directed to the pyridinone ring under acidic conditions.

The presence of the methyl groups also introduces potential sites for radical abstraction at the benzylic positions, which could lead to further functionalization. Moreover, some quinoline derivatives have been shown to possess free radical scavenging properties, where they can quench reactive radicals, a property that is important in the context of antioxidant activity. researchgate.net The ability of quinone-like structures to form semiquinone radicals through enzymatic reduction is a well-known phenomenon in medicinal chemistry and is linked to their biological effects. nih.gov The duality of free radicals, acting as either nucleophiles or electrophiles, can be regulated by reaction conditions to achieve different synthetic outcomes in quinoline synthesis, highlighting the versatility of radical chemistry. chemrxiv.org

Based on a comprehensive search of available scientific literature, a dedicated computational and theoretical chemistry study focusing solely on the compound This compound , as per the detailed outline requested, could not be located.

While numerous studies employ the specified computational methods for various quinoline and quinolinone derivatives, the specific data for this compound regarding its optimized geometry, electronic properties, frontier molecular orbitals, molecular electrostatic potential, conformational stability, and predicted vibrational spectra through quantum chemical calculations are not present in the accessed research.

Computational chemistry studies, including Density Functional Theory (DFT), are highly specific to the molecular structure being analyzed. mdpi.comnih.govinformaticsjournals.co.inbohrium.com Results such as bond lengths, bond angles, HOMO-LUMO energy gaps, electrostatic potential distributions, and vibrational frequencies are unique to each compound. mdpi.comderpharmachemica.comnih.gov Therefore, extrapolating data from other related but distinct molecules—such as other quinoline derivatives or 5,6-dimethyl benzimidazole—would be scientifically inaccurate and speculative. mdpi.commdpi.comnih.gov

Research on related compounds confirms that the methodologies outlined in the request are standard practice for characterizing novel molecules:

Density Functional Theory (DFT) is widely used for geometry optimization and calculating electronic properties of heterocyclic compounds. nih.govresearchgate.netacs.org

Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO) is commonly applied to understand the reactivity and electronic transitions of quinoline-based structures. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) maps are frequently generated to identify sites for electrophilic and nucleophilic attack. mdpi.comugm.ac.idresearchgate.net

Conformational analysis is crucial for understanding the stability of flexible molecules, though it is more pertinent to structures with more rotatable bonds than the relatively rigid quinolinone core. mdpi.comchemrxiv.org

Prediction of Spectroscopic Signatures through DFT is a standard method to aid in the interpretation of experimental IR and Raman spectra. derpharmachemica.comnih.govrsc.org

Without published research specifically targeting This compound , it is not possible to generate the requested scientifically accurate article and data tables.

Computational and Theoretical Chemistry of 5,6 Dimethyl 1h Quinolin 2 One

Prediction of Spectroscopic Signatures for Mechanistic Insights (beyond basic identification)

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) spectra, which are fundamental for structure elucidation. The most common method employed is Density Functional Theory (DFT), often using the Gauge-Including Atomic Orbital (GIAO) approach. nih.govtsijournals.com This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shifts (δ) are then determined by comparing these calculated shielding values (σ) to the shielding value of a reference compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ_sample = σ_TMS - σ_sample. researchgate.net

Calculations are generally performed on a geometry-optimized structure of the molecule. nih.gov The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311++G(d,p), pecS-n) is crucial for achieving high accuracy that can rival experimental results. nih.govresearchgate.net For quinoline (B57606) derivatives, theoretical calculations have shown excellent correlation with experimental data. tsijournals.comresearchgate.net

For 5,6-dimethyl-1H-quinolin-2-one, the predicted chemical shifts would be influenced by the electron-donating methyl groups and the electronic effects of the quinolinone core. The protons and carbons of the methyl groups would appear in the upfield region, while the aromatic protons and carbons would be deshielded to varying degrees. DFT calculations can precisely predict these shifts, aiding in the correct assignment of experimental spectra. tandfonline.comacs.org

Table 1: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Calculated using DFT/GIAO) This table is illustrative, based on general principles and data from related quinoline compounds.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 163.5 |

| C3 | 6.6 | 121.0 |

| C4 | 7.8 | 139.0 |

| C4a | - | 118.0 |

| C5 | - | 134.0 |

| 5-CH₃ | 2.4 | 19.5 |

| C6 | - | 135.0 |

| 6-CH₃ | 2.4 | 19.8 |

| C7 | 7.3 | 128.0 |

| C8 | 7.1 | 115.0 |

| C8a | - | 138.0 |

| N1-H | 11.5 | - |

UV-Vis Absorption and Fluorescence Emission Predictions

The electronic absorption and emission properties of this compound can be computationally modeled using Time-Dependent Density Functional Theory (TD-DFT). nih.govrjptonline.org This method calculates the energies of electronic transitions between the ground state and various excited states, which correspond to the absorption of light (UV-Vis spectrum). rsc.orgukm.edu.my The calculations provide the maximum absorption wavelength (λmax), the energy of the transition, and the oscillator strength (f), which is a measure of the transition probability. ukm.edu.my

The predicted spectra are typically calculated for the molecule in both the gas phase and in various solvents, using models like the Polarizable Continuum Model (PCM) to account for solvent effects. rsc.orgresearchgate.net The nature of the electronic transitions, such as π → π* or n → π*, can be determined by analyzing the molecular orbitals involved, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rjptonline.orgtandfonline.com For quinoline derivatives, substitutions on the aromatic rings can significantly shift the absorption and emission spectra (bathochromic or hypsochromic shifts). researchgate.netnih.gov The presence of the electron-donating dimethyl groups on the this compound scaffold is expected to cause a red-shift (bathochromic shift) in its absorption and fluorescence spectra compared to the unsubstituted quinolin-2-one.

Table 2: Representative Predicted Electronic Transitions for this compound (Calculated using TD-DFT/B3LYP/6-31G(d,p)) This table is illustrative and based on computational studies of related quinolinone derivatives. rsc.orgukm.edu.myresearchgate.net

| Transition | Predicted λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 335 | 3.70 | 0.150 | HOMO → LUMO (96%) |

| S₀ → S₂ | 290 | 4.28 | 0.085 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 275 | 4.51 | 0.005 | HOMO → LUMO+1 (91%) |

Reaction Mechanism Simulations and Computational Thermodynamics/Kinetics

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. dntb.gov.ua Using DFT, it is possible to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. mdpi.comrsc.org This allows for the elucidation of detailed reaction pathways for the synthesis of molecules like this compound. acs.orgorganic-chemistry.org

For the synthesis of quinolin-2-ones, various methods exist, including cyclization reactions. mdpi.comacs.org Computational studies can model these processes, for instance, a palladium-catalyzed C-H activation/cyclization cascade. organic-chemistry.org By calculating the Gibbs free energy (ΔG) of each stationary point on the reaction coordinate, the thermodynamic feasibility of each step can be assessed. mdpi.comdergipark.org.tr The energy of the transition states provides the activation energy (Ea), which is crucial for understanding the reaction kinetics. mdpi.com These simulations can explain regioselectivity, and catalyst efficiency, and can be used to optimize reaction conditions without extensive experimental work. mdpi.comrsc.org

Molecular Dynamics Simulations of this compound Systems and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. tandfonline.com For a system containing this compound, MD simulations can provide detailed insights into its dynamic behavior, conformational flexibility, and interactions with its environment, such as solvent molecules or a biological receptor. acs.orgnih.gov

An MD simulation begins with a defined set of initial positions and velocities for all atoms in the system. acs.org The forces on each atom are then calculated using a force field, and Newton's equations of motion are solved numerically to predict the new positions and velocities after a short time step. This process is repeated for millions of steps, generating a trajectory that describes the system's evolution. tandfonline.com

Analysis of the MD trajectory can reveal important properties. The Root Mean Square Deviation (RMSD) can be monitored to assess conformational stability, while the Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the molecule. nih.gov Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as hydrogen bonding patterns with water molecules or the binding stability of the compound within a protein's active site. nih.govrsc.org

Table 3: Typical Parameters for a Molecular Dynamics Simulation This table provides a general example of simulation parameters.

| Parameter | Value/Description |

| Force Field | AMBER, CHARMM, GROMOS |

| Solvent Model | TIP3P Water |

| System Size | ~50,000 atoms |

| Temperature | 300 K (controlled by thermostat) |

| Pressure | 1 atm (controlled by barostat) |

| Simulation Time | 100-500 nanoseconds |

| Time Step | 2 femtoseconds |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Elucidation of Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wisdomlib.orgresearchgate.net For quinolinone derivatives, QSAR studies have been successfully employed to understand the structural requirements for various biological effects, such as antibacterial or anticancer activity. researchgate.netnih.gov

The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's physicochemical properties, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and lipophilic (e.g., LogP) properties. tandfonline.comnih.gov A statistical method, such as Multiple Linear Regression (MLR), is then used to build a model that correlates a selection of these descriptors with the observed biological activity. tandfonline.comresearchgate.net

A robust QSAR model can predict the activity of new, unsynthesized compounds and provide mechanistic insights into which molecular features are crucial for the desired biological interaction. wisdomlib.orgnih.gov For this compound, a QSAR study would involve calculating its descriptors and using an established model for a particular activity to predict its potential efficacy.

Table 4: Representative Molecular Descriptors for QSAR Modeling of this compound This table is illustrative of descriptors used in QSAR studies on quinoline compounds. tandfonline.comnih.gov

| Descriptor Type | Descriptor Name | Description |

| Electronic | Dipole Moment | Measure of molecular polarity. |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

| Steric/Topological | Molecular Weight | Mass of the molecule. |

| Steric/Topological | Molecular Volume | van der Waals volume of the molecule. |

| Lipophilic | LogP | Octanol-water partition coefficient, indicates hydrophobicity. |

| Thermodynamic | Molar Refractivity | Measure of molecular polarizability. |

Molecular Docking and Binding Energy Predictions for Target Identification in Biological Systems (non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. frontiersin.orgorientjchem.org This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. nih.gov

The process involves placing the ligand, such as this compound, into the binding site of a target protein whose three-dimensional structure is known. A scoring function is then used to evaluate thousands of possible binding poses, ranking them based on calculated binding energies or scores. frontiersin.orgmdpi.com The best-scoring poses provide a hypothesis for how the ligand interacts with the receptor at an atomic level, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.govnih.gov

For quinolin-2-one derivatives, docking studies have explored their potential as inhibitors of various enzymes, such as Glycogen Synthase Kinase-3β (GSK-3β) or bacterial enzymes. nih.govnih.govmdpi.com The results from these simulations, including binding affinity (often expressed in kcal/mol) and specific amino acid interactions, guide the rational design of more potent and selective inhibitors. frontiersin.orgmdpi.com

Table 5: Representative Molecular Docking Results for this compound with a Hypothetical Protein Target This table is illustrative, based on docking studies of similar quinolinone compounds. frontiersin.orgnih.govmdpi.com

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Kinase (e.g., GSK-3β) | -8.5 | Val135 | Hydrogen Bond (with C=O) |

| Asp133 | Hydrogen Bond (with N-H) | ||

| Phe67 | π-π Stacking (with quinoline ring) | ||

| Ile62, Leu188 | Hydrophobic Interactions |

Advanced Research Applications of 5,6 Dimethyl 1h Quinolin 2 One and Its Derivatives

Applications in Chemical Biology and Mechanistic Pharmacology (excluding clinical trials)

Derivatives of the quinolin-2-one core are instrumental in dissecting complex biological processes. Their ability to be chemically modified allows for the fine-tuning of their interactions with biological macromolecules, making them valuable tools for studying cellular functions and disease mechanisms at a molecular level.

Probe Development for Biological Pathways and Targets

The quinolin-2-one framework is a key component in the design of molecular probes for visualizing and studying biological systems. Due to their intrinsic fluorescence, certain derivatives can be used to label and track specific cellular components or pathways. For instance, the development of quinoline-appended quinazolinones has yielded compounds with notable photophysical properties. acs.org These fluorescent molecules can undergo significant changes in their emission spectra in response to environmental factors like pH, presenting opportunities for the creation of sensors to monitor cellular states. researchgate.net The synthesis of highly fluorescent indolizino[1,2‐c]quinolines, which emit in the blue-to-green region of the spectrum with high quantum yields, further highlights the utility of the quinoline (B57606) scaffold in creating probes for biological imaging. researchgate.net

Enzyme Inhibition Mechanisms and Kinetics

Quinolin-2-one derivatives have been extensively studied as inhibitors of various enzymes, providing critical insights into enzyme function and paving the way for new therapeutic strategies. These compounds can act through different inhibition mechanisms, including competitive, non-competitive, and mixed-type inhibition.

For example, a series of 4-substituted quinolin-2-one derivatives were synthesized and identified as potent inhibitors of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. nih.govnih.gov Kinetic studies and molecular docking revealed that these compounds bind to an allosteric pocket of the enzyme, similar to established non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov Another study on newly designed quinazolinone derivatives demonstrated their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Kinetic analysis identified one such derivative as a reversible, mixed-type inhibitor. acs.org Furthermore, pyridine-quinoline hybrids have been developed as inhibitors of PIM-1 kinase, a protein involved in cell proliferation and apoptosis. nih.gov Kinetic studies showed that these hybrids could act as either competitive or a mix of competitive and non-competitive inhibitors against the PIM-1 kinase enzyme. nih.gov

Table 1: Enzyme Inhibition by Quinolin-2-one Derivatives

| Derivative Class | Target Enzyme | Inhibition Potency (IC₅₀) | Mechanism of Action |

|---|---|---|---|

| 4-(phenylthio)quinolin-2-one derivative (4a2) | HIV-1 Reverse Transcriptase | 0.21 μM | Allosteric Inhibition |

| 4-(phenylsulfonyl)quinolin-2-one derivative (4d2) | HIV-1 Reverse Transcriptase | 0.15 μM | Allosteric Inhibition |

| 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1) | Mushroom Tyrosinase | 103 μM | Mixed-type, Reversible |

| Pyridine-Quinoline Hybrids (e.g., 5c, 6e) | PIM-1 Kinase | Potent (specific values vary) | Competitive |

| Pyridine-Quinoline Hybrid (13a) | PIM-1 Kinase | Potent (specific values vary) | Competitive and Non-competitive |

Receptor Binding and Signaling Pathway Modulation Studies

The versatility of the quinolin-2-one structure allows for its adaptation to bind to a wide array of cellular receptors, thereby modulating their signaling pathways. This makes its derivatives powerful tools for studying receptor pharmacology. Substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones have been identified as a new class of selective androgen receptor modulators (SARMs). mdpi.com These compounds demonstrate high binding affinity for the androgen receptor and can selectively promote anabolic activity in muscle and bone while having a reduced effect on the prostate. mdpi.com

In the central nervous system, derivatives of imidazoquinolinone, which are metabolites of related dopamine (B1211576) agonists, show significant binding activity at dopaminergic (D2) and serotonergic (5HT1A) receptors. nih.gov This dual activity is crucial for understanding the complex pharmacology of drugs targeting these neurotransmitter systems. The ability to systematically modify the quinolin-2-one core allows researchers to dissect the specific interactions that govern receptor binding and downstream signaling.

Structure-Activity Relationship (SAR) Studies for Understanding Mechanism of Action

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing a compound's biological activity. The quinolin-2-one scaffold is an excellent platform for such investigations. For instance, in the development of PIM-1 kinase inhibitors, SAR studies revealed that an electron-deficient quinolone core could form strong interactions with the hinge region of the enzyme. nih.gov

In another example, SAR studies on a series of quinoline derivatives as α2C-adrenoceptor antagonists identified several critical structural features. acs.org A key finding was the absolute necessity of a substituent at the 3-position of the quinoline ring for antagonist potency. acs.org Similarly, substitutions on the piperazine (B1678402) ring, another common moiety attached to the quinoline core, were found to have a significant and stereospecific effect on the affinity for the α2C-adrenoceptor. acs.org For HIV-1 RT inhibitors based on the quinolin-2-one structure, SAR analysis guided the replacement of certain chemical groups with hydrophobic aromatic rings, which successfully retained the inhibitory activity. nih.gov These studies are essential for understanding the molecular interactions that drive a compound's mechanism of action and for the rational design of more potent and selective molecules.

Table 2: Structure-Activity Relationship (SAR) Highlights for Quinoline Derivatives

| Compound Class | Biological Target | Key SAR Finding |

|---|---|---|

| α2C-Adrenoceptor Antagonists | α2C-Adrenoceptor | An absolute requirement for a substituent at the 3-position of the quinoline ring is critical for activity. acs.org |

| Selective Androgen Receptor Modulators (SARMs) | Androgen Receptor | Specific stereoisomers of substituted pyrrolidinyl groups at the 6-position lead to excellent anabolic activity with reduced prostate effects. mdpi.com |

| PIM-1 Kinase Inhibitors | PIM-1 Kinase | An electron-deficient quinolone core enhances interactions with the enzyme's hinge region. nih.gov |

| HIV-1 RT Inhibitors | HIV-1 Reverse Transcriptase | Flexible linkers like oxygen or sulfur connecting a hydrophobic phenyl group to the 4-position of the quinolin-2-one scaffold are favorable. nih.gov |

Ligand Design for Specific Biological Macromolecules (e.g., DNA gyrase, DHFR)

The rational design of ligands that bind with high affinity and specificity to biological macromolecules is a cornerstone of modern drug discovery and chemical biology. The quinolin-2-one scaffold has proven to be a valuable template for creating inhibitors of essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR).

Quinoline derivatives have been investigated as inhibitors of DHFR, an enzyme crucial for nucleotide synthesis in bacteria. ontosight.ai Molecular docking studies have shown that these compounds can fit into the active site of the DHFR enzyme, and in vitro assays confirmed their inhibitory activity. ontosight.ai Similarly, the quinolone scaffold is famously associated with the inhibition of DNA gyrase, a bacterial topoisomerase. nih.gov New series of fluoroquinolones, which often contain a quinolin-4-oxo core (a tautomeric form of 4-hydroxy-quinolin-2-one), have been designed as DNA gyrase inhibitors. nih.gov Docking studies reveal strong interactions between these compounds and the E. coli DNA gyrase enzyme, explaining their antibacterial effects. nih.gov The design principles derived from these studies, which often focus on mimicking the binding mode of natural substrates or known inhibitors, are critical for developing new classes of antibacterial agents.

Contribution to Materials Science and Functional Devices

While the primary research focus for quinolin-2-one derivatives has been in the biological sciences, their unique chemical and photophysical properties also make them attractive candidates for applications in materials science. acs.org The rigid, planar structure and the potential for extended π-conjugation in these molecules are desirable features for creating functional organic materials.

Research into quinoline-fused fluorescent compounds has demonstrated their potential as organic emitters. acs.org The photophysical properties, including absorption and emission wavelengths, quantum yield, and Stokes shift, can be tuned by modifying the substituents on the quinoline core. acs.org For example, attaching different functional groups can lead to significant shifts in the electronic transitions, altering the color of the emitted light. acs.org This tunability is crucial for developing materials for applications such as organic light-emitting diodes (OLEDs).

Furthermore, quinoline derivatives have been investigated for their catalytic properties. mdpi.com Complexes formed between copper salts and various quinoline compounds have been shown to catalyze the oxidation of catechol to o-quinone, a reaction with broad industrial and biological relevance. mdpi.com The efficiency of this catalysis depends on the specific quinoline ligand and the copper salt used, indicating that the quinoline structure can be optimized to create more effective catalysts for specific chemical transformations. The development of novel, metal-free synthetic methods for quinoline derivatives, such as electrocatalytic annulation, further expands the accessibility of these scaffolds for creating new functional materials. acs.org Although this field is less developed than its biomedical counterpart, the foundational properties of quinolin-2-one derivatives suggest a promising future in the design of advanced materials and functional devices.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Applications

The intrinsic luminescent properties of the quinolinone core make it a compelling building block for materials used in organic light-emitting diodes (OLEDs). While research specifically detailing 5,6-dimethyl-1H-quinolin-2-one in OLEDs is nascent, the broader family of quinoline and quinolinone derivatives has been extensively studied for their potential in optoelectronic devices. mdpi.com Metal-quinoline complexes, for instance, are noted for their favorable work function, good electrical conductivity, and excellent charge carrier mobility, which are crucial for efficient charge transport and injection in OLEDs. mdpi.com

Derivatives of quinazoline (B50416), a related heterocyclic structure, have been synthesized and shown to form glass with transition temperatures between 116°C and 123°C. researchgate.net These compounds can form exciplexes, which are excited-state complexes formed between an electron donor and an acceptor, leading to broad-spectrum light emission. researchgate.net For example, a sky-blue emitting exciplex was formed from a 3,6-di-tert-butylcarbazole-substituted quinazoline derivative, and an orange-emitting exciplex was also observed. researchgate.net This versatility in emission color is highly desirable for creating white OLEDs (WOLEDs). researchgate.net A WOLED device incorporating these versatile exciplex systems achieved a maximum brightness of 3030 cd/m² and an external quantum efficiency of 0.5%. researchgate.net

The electronic and charge transport properties of metal-quinolates, such as those with lithium (LiQ), sodium (NaQ), potassium (KQ), rubidium (RbQ), and cesium (CsQ), have been theoretically investigated. nih.gov The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) was found to range from 3.40 eV for LiQ to 0.93 eV for CsQ. nih.gov A lower energy gap is often beneficial for charge recombination in organic layers. nih.gov Notably, the electron hopping rate of CsQ was calculated to be approximately 150 times greater than that of LiQ, suggesting that quinolate derivatives with heavier alkali metals could be highly efficient charge injecting or transport materials for OLEDs. nih.gov

Table 1: Calculated Electronic Properties of Metal-Quinolate (MQ) Complexes

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| LiQ | -5.89 | -2.49 | 3.40 |

| NaQ | -4.98 | -2.62 | 2.36 |

| KQ | -4.68 | -2.80 | 1.88 |

| RbQ | -4.56 | -2.93 | 1.63 |

| CsQ | -4.26 | -3.33 | 0.93 |

This table is generated based on theoretical data for general metal-quinolates and illustrates the tunability of electronic properties within this class of compounds. nih.gov

Fluorescent Probes and Chemosensors for Specific Analytes (mechanistic detection)

Quinolin-2(one) derivatives are excellent candidates for the development of fluorescent probes and chemosensors due to their inherent fluorescence, which can be modulated by the presence of specific analytes. The introduction of substituents onto the quinolinone ring can fine-tune the molecule's photophysical properties and introduce specific binding sites for target molecules or ions. researchgate.net

For example, a novel fluorescent probe based on a quinolinone derivative, (E)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-3-(3-phenyl- researchgate.netmdpi.comnih.govtriazolo[3,4-b] researchgate.netnih.govresearchgate.netthiadiazol-6-yl)acrylamide (MNT), was designed and synthesized for the selective detection of Hg²⁺ ions. nih.gov The probe exhibited a "turn-off" fluorescence response upon coordination with Hg²⁺, a process attributed to fluorescence quenching. nih.gov This chemosensor demonstrated high selectivity and sensitivity, with a detection limit of 6.35 x 10⁻⁸ mol/L and a rapid response time of 25 seconds. nih.gov The binding mechanism was determined to be a 2:1 coordination ratio of the probe to the Hg²⁺ ion. nih.gov

In another study, a 7-(diethylamino)quinolin-2(1H)-one-chalcone derivative was developed as a fluorescent probe for detecting bisulfite. nih.gov This probe showed high selectivity and a detection limit of 0.7 μmol L⁻¹, proving its potential for practical applications such as quantifying bisulfite in white wine samples. nih.gov The design principle for such probes often involves the nucleophilic addition of the analyte to an α,β-unsaturated carbonyl system, which disrupts the fluorophore's conjugation and alters its fluorescence. nih.gov

The use of surfactants can further enhance the performance of quinolinone-based probes. For instance, the reactivity of a 6-methoxy-quinolin-2(1H)-one derivative towards bisulfite was accelerated by up to 200-fold in a cetyltrimethylammonium bromide (CTABr) micellar medium compared to a zwitterionic medium. nih.gov This highlights the potential for developing highly efficient and sensitive detection systems that can operate under mild, aqueous conditions. nih.gov

Organic Semiconductors and Electronic Materials

The field of organic electronics is rapidly expanding, with a continuous search for new materials with tunable semiconducting properties. rsc.org Organic semiconductors are valued for being solution-processable, lightweight, and flexible. rsc.org Quinoline and its derivatives have been identified as promising components for such materials. The performance of organic semiconductors is heavily influenced by their molecular design, which controls the frontier molecular orbital energy distribution and the hierarchical assembly of the molecules into functional films. rsc.org

Metal-quinoline complexes, such as those involving 8-hydroxyquinoline, are frequently used in organic optoelectronic devices due to their favorable electrical conductivity and charge carrier mobility. mdpi.com The nature of the metal ion in these complexes can significantly affect the stability, evaporability, and emission color of the material. mdpi.com Theoretical studies on violanthrone (B7798473) derivatives, which have a large π-conjugated system similar to some quinoline structures, have shown that the introduction of electron-withdrawing groups like dicyanomethylene can significantly improve optical absorption and charge transport properties. Hole mobilities in organic field-effect transistors (OFETs) based on these materials were found to be in the range of 3.6 × 10⁻⁶ to 1.0 × 10⁻² cm² V⁻¹ s⁻¹.

Furthermore, computational studies on dicyanomethylene quinoidal thiophene (B33073) derivatives have demonstrated that these materials can exhibit excellent carrier transport properties due to their optimal molecular stacking and large electronic couplings, in addition to low energy gaps. These findings underscore the potential of engineering quinoline-based molecules, including this compound derivatives, to create high-performance p-type or even ambipolar organic semiconductors for a variety of electronic applications.

Polymer Chemistry and Polymer-Incorporated Systems

Incorporating quinoline moieties into polymer structures is a promising strategy for developing new functional materials with tailored optical and thermal properties. The quinoline unit can be integrated into the polymer backbone or attached as a side chain.

Research has been conducted on the synthesis of new methacrylic monomers with side-chain styrylquinoline moieties. nih.govresearchgate.net These monomers were polymerized via free-radical polymerization to yield polymers with glass transition temperatures ranging from 153–184°C. researchgate.net The resulting polymers exhibited interesting photochemical and optical activities, including photoisomerization, which could lead to applications such as colorimetric or fluorimetric sensors. researchgate.net

In a different approach, novel acrylate (B77674) monomers based on quinoline-chalcone structures have been synthesized and polymerized. rsc.org These polymers, with molecular weights around 5000 g/mol , demonstrated significant antimicrobial activity, particularly against gram-negative bacteria. rsc.org They also showed potential for in vitro drug release, with the release rate being dependent on the comonomer, pH, and temperature. rsc.org

Additionally, thermally stable polyamides have been prepared by reacting diacid monomers containing quinoline units with various diamines. mdpi.com These polymers were highly soluble in aprotic solvents and could be cast into transparent, flexible, and tough films. mdpi.com They exhibited high thermal stability, with glass transition temperatures between 237°C and 256°C and decomposition temperatures (at 5% weight loss) of 448–465°C in air. mdpi.com Such robust materials are valuable for applications requiring high-performance polymers.

Table 2: Properties of Polyamides Containing Quinoline Units

| Polymer Property | Value Range |

| Inherent Viscosity (dL/g) | 0.66–0.73 |

| Glass Transition Temperature (°C) | 170–200 |

| 10% Weight Loss Temperature (°C) | > 445–500 |

This table summarizes the properties of a series of polyamides incorporating quinoline units, demonstrating their high thermal stability. mdpi.com

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful approach to constructing complex and functional molecular systems. Quinoline derivatives are valuable building blocks in this field due to their ability to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal-ligand coordination.

Host-Guest Interactions and Complex Formation

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule. researchgate.net This interaction can alter the properties of both the host and the guest. Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are commonly used to form such complexes with a variety of guest molecules. researchgate.net

The interaction of quinoline derivatives with such hosts has been a subject of study. For instance, the asymmetric hydrogenation of quinolines has been investigated in oligo(ethylene glycol)s (OEGs), where the encapsulation of the quinolinium salt by the OEG molecules through supramolecular interactions was observed. This host-guest interaction was found to regulate the catalytic activity, effectively switching the hydrogenation reaction "on" or "off". Such systems are of great interest for developing switchable catalysts and responsive materials.

Coordination-Driven Self-Assembly (e.g., metallacycles)

Coordination-driven self-assembly utilizes the reversible formation of bonds between metal ions and organic ligands to construct well-defined, discrete supramolecular architectures such as metallacycles and metallacages. researchgate.net The directionality and geometry of the ligands and metal centers dictate the final structure of the assembly.

Quinoline-based ligands are well-suited for this purpose. A silver(I) coordination polymer was self-assembled using a quinolinate ligand and an aminophosphine (B1255530) ligand. mdpi.com This demonstrates the ability of the quinolinate structure to act as a building block in the formation of extended, ordered materials through metal coordination. mdpi.com In another example, photoswitchable ligands have been self-assembled with palladium(II) ions to form coordination cages. researchgate.net The self-assembly process was found to significantly improve the photoswitching properties of the ligand, highlighting how metal coordination can be used to tune the function of molecular systems. researchgate.net The ability to form such discrete and stable structures opens up possibilities for applications in catalysis, sensing, and drug delivery.

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the solid state and their interactions in solution are governed by a variety of non-covalent forces. In the case of this compound and its derivatives, hydrogen bonding and π-π stacking are the predominant non-covalent interactions, playing a crucial role in their crystal engineering and molecular recognition properties.

Beyond hydrogen bonding, the aromatic nature of the quinoline ring system in this compound facilitates π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron-rich π-systems of adjacent molecules. In the crystal structures of various quinoline derivatives, π-π stacking is a common feature, contributing significantly to the stability of the crystal lattice. researchgate.net The stacking can occur in a parallel-displaced or T-shaped arrangement, with the extent and geometry of the stacking influenced by the substituents on the aromatic ring. The electron-donating methyl groups at the 5- and 6-positions of the title compound can modulate the electron density of the aromatic system, which in turn can influence the strength and nature of the π-π stacking interactions. The interplay between hydrogen bonding and π-π stacking is a key factor in determining the final solid-state architecture of this compound and its derivatives. researchgate.net

Catalysis and Ligand Design in Organic Synthesis

The quinoline scaffold is a privileged structure in the design of catalysts and ligands for a wide array of organic transformations. While direct catalytic applications of this compound are not extensively reported, its structural features suggest potential roles in both organocatalysis and as a ligand in metal-catalyzed reactions.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. The this compound molecule possesses both a Brønsted acidic site (N-H) and a Lewis basic site (C=O), which are common functional groups in bifunctional organocatalysts. Although no specific organocatalytic applications for this particular compound are documented, derivatives of quinoline have been employed in various organocatalytic transformations. For instance, quinoline-based thioureas have been used as efficient organocatalysts in asymmetric Michael additions.

The potential for this compound to act as an organocatalyst could be explored in reactions that benefit from general acid-base catalysis. The N-H group could activate electrophiles through hydrogen bonding, while the carbonyl oxygen could activate nucleophiles. The methyl groups on the benzene (B151609) ring could be modified to introduce other functional groups, thereby tuning the catalytic activity and selectivity.

Ligands for Metal-Catalyzed Reactions

The nitrogen atom in the quinoline ring and the exocyclic oxygen of the carbonyl group in this compound present potential coordination sites for metal ions, making it a candidate for ligand design in metal-catalyzed reactions. Quinoline and its derivatives are well-established ligands in coordination chemistry and have been utilized in a multitude of metal-catalyzed processes, including cross-coupling reactions, hydrogenations, and C-H activation. nih.govnih.govnih.gov